4-(2-Ethylhexyloxy)-2-hydroxybenzophenone
Description
Contextualization of Benzophenone-Type Ultraviolet Absorbers in Material Science
Benzophenone-type ultraviolet (UV) absorbers are a critical class of organic compounds utilized in material science to protect various materials from the degrading effects of ultraviolet radiation. uvabsorber.comnih.gov These compounds are characterized by a benzophenone (B1666685) backbone, which allows them to absorb harmful UV radiation, particularly in the UVA range (315-400 nm) and UVB range (280-315 nm). deltachem.netpartinchem.com The primary function of these absorbers is to prevent the photo-aging of polymers and other materials. partinchem.com
The mechanism of action for benzophenone UV absorbers involves the absorption of UV energy, which excites the molecule. This energy is then dissipated through a harmless chemical process. Specifically, an intramolecular hydrogen bond between a hydroxyl group and the carbonyl oxygen forms a stable six-membered ring. Upon absorbing UV radiation, this hydrogen bond breaks, and the molecule undergoes a temporary structural change, converting the electronic energy into vibrational energy, which is then released as heat. deltachem.netpartinchem.com This reversible process allows the benzophenone molecule to repeatedly absorb UV radiation without undergoing significant degradation itself, thus providing long-lasting protection to the host material. deltachem.net
These UV absorbers are widely incorporated into a variety of materials, including plastics, coatings, adhesives, and cosmetics, to prevent discoloration, cracking, and loss of physical properties. uvabsorber.comwelltchemicals.com Their effectiveness stems from their strong UV absorption, good compatibility with polymer matrices, and excellent stability to heat and light. uvabsorber.comwelltchemicals.com
Significance of 4-(2-Ethylhexyloxy)-2-hydroxybenzophenone as a Ultraviolet Stabilizer
This compound, also known as Octabenzone, is a specific and significant member of the benzophenone family of UV stabilizers. Its molecular structure, featuring a 2-ethylhexyloxy group attached to the benzophenone core, imparts desirable properties for a UV absorber. This alkyl chain enhances its compatibility with various polymers and reduces its volatility and migration out of the material, ensuring long-term protection. deltachem.net
The key role of this compound is to absorb UV radiation and convert it into thermal energy, thereby preventing the initiation of photo-oxidative degradation pathways in the materials it is incorporated into. kstoantihydro.com This action helps to preserve the integrity, appearance, and durability of polymers, coatings, and textiles exposed to sunlight. kstoantihydro.com Its application is particularly crucial in products that require long-term outdoor exposure and color stability.
The properties of this compound are summarized in the table below:
| Property | Value |
| Chemical Formula | C21H26O3 |
| Molecular Weight | 326.43 g/mol |
| CAS Number | 2549-90-8 |
Evolution of Ultraviolet Absorber Design Principles
The design of ultraviolet absorbers has evolved significantly over time, driven by the demand for more effective, durable, and safer photostabilizers. Early UV absorbers, such as salicylic (B10762653) acid esters, had limited absorption capabilities. raytopoba.com However, it was discovered that upon UV irradiation, they could rearrange to form a benzophenone structure, which exhibited much stronger UV absorption. raytopoba.com This led to the development of benzophenone-based UV absorbers as a primary class of stabilizers.
Modern design principles for UV absorbers focus on several key areas:
High Molecular Weight and Polymer-Bound Stabilizers: To address issues of migration and leaching, which can reduce the long-term effectiveness of the stabilizer and lead to environmental concerns, research has shifted towards developing high molecular weight and polymeric UV absorbers. deltachem.netpartinchem.com These can be either oligomeric forms of the UV absorber or a UV-absorbing molecule chemically bonded to a polymer backbone. researchgate.net
Multifunctionality: There is a growing trend in creating multifunctional additives that combine a UV absorbing moiety with other stabilizing functions, such as hindered amine light stabilizers (HALS), in a single molecule. irochemical.com This can lead to synergistic effects, providing enhanced protection against both UV light and thermal degradation. uvabsorber.com
Broad Spectrum Absorption: Efforts are ongoing to develop UV absorbers that can protect against a wider range of UV radiation, including both UVA and UVB regions, to provide more comprehensive protection. kstoantihydro.com
Improved Compatibility and Performance: Innovations focus on enhancing the compatibility of UV absorbers with various polymer systems and improving their performance under harsh environmental conditions. welltchemicals.com This includes developing stabilizers with better heat and light stability. welltchemicals.com
Sustainability and Safety: A significant driver in current research is the development of more environmentally friendly and safer UV absorbers. This includes exploring bio-based and biodegradable options and ensuring that new additives have low toxicity profiles. kstoantihydro.com
This evolution reflects a continuous effort to create more robust and specialized UV protection solutions for a wide array of applications in material science. welltchemicals.comkstoantihydro.com
Structure
3D Structure
Properties
IUPAC Name |
[4-(2-ethylhexoxy)-2-hydroxyphenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-3-5-9-16(4-2)15-24-18-12-13-19(20(22)14-18)21(23)17-10-7-6-8-11-17/h6-8,10-14,16,22H,3-5,9,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXIKWJMGICOAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50948382 | |
| Record name | {4-[(2-Ethylhexyl)oxy]-2-hydroxyphenyl}(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50948382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2549-90-8 | |
| Record name | [4-[(2-Ethylhexyl)oxy]-2-hydroxyphenyl]phenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2549-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-((2-Ethylhexyl)oxy)-2-hydroxyphenyl)phenylmethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002549908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {4-[(2-Ethylhexyl)oxy]-2-hydroxyphenyl}(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50948382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-((2-ETHYLHEXYL)OXY)-2-HYDROXYPHENYL)PHENYLMETHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UET5R68HV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Photophysical Mechanisms of Ultraviolet Absorption and Energy Dissipation
Intramolecular Hydrogen Bonding and Enol-Keto Tautomerism in 2-Hydroxybenzophenones
The cornerstone of the photoprotective mechanism in 2-hydroxybenzophenones is a strong intramolecular hydrogen bond (IHB). ias.ac.inresearchgate.net This bond forms between the hydrogen atom of the hydroxyl group at the 2-position and the oxygen atom of the adjacent carbonyl group, creating a stable, six-membered quasi-aromatic ring. mdpi.comrsc.org This structural feature is essential for the molecule's photostability and its ability to undergo reversible tautomerism. mdpi.commdpi.comlongchangchemical.com
Upon absorption of UV photons, the molecule undergoes a process known as excited-state intramolecular proton transfer (ESIPT). nih.govwikipedia.org This involves the translocation of the phenolic proton to the carbonyl oxygen, disrupting the enol form's aromaticity to create a transient keto tautomer in the excited state. mdpi.comnih.govresearchgate.net The molecule exists in a ground-state enol form, which is responsible for absorbing UV light, and transitions to an excited-state keto form to dissipate the energy. nih.govnih.govresearchgate.net
Table 1: Characteristics of Enol and Keto Tautomers in 2-Hydroxybenzophenones
| Feature | Enol Form | Keto Form |
|---|---|---|
| State | Ground State | Excited State (transient) |
| Key Bond | Intramolecular H-Bond (O-H···O=C) ias.ac.inresearchgate.net | Quinoidal Structure (O=C-C=C-C=C-O-H) |
| Function | UV Absorption mdpi.com | Energy Dissipation researchgate.net |
| Stability | Thermodynamically stable | Unstable, rapidly decays longchangchemical.comresearchgate.net |
Non-Radiative Deactivation Pathways for Ultraviolet Energy Dissipation
The primary pathway for energy dissipation in 2-hydroxybenzophenones is a non-radiative process dominated by Excited-State Intramolecular Proton Transfer (ESIPT). wikipedia.orggoogle.comnih.gov This mechanism allows the molecule to convert absorbed UV energy into harmless thermal energy without undergoing chemical degradation. longchangchemical.comgoogle.com
The ESIPT photocycle proceeds as follows:
Excitation: The ground-state enol tautomer absorbs a UV photon, promoting it to an electronic excited state (S1). researchgate.net
Proton Transfer: In the excited state, an extremely fast proton transfer occurs from the hydroxyl group to the carbonyl oxygen. nih.govresearchgate.net This ultrafast reaction (with rate constants around 2x10¹² s⁻¹) forms the excited keto tautomer. researchgate.net
Non-Radiative Decay: The excited keto form is unstable and rapidly decays to its ground state via internal conversion, a non-radiative process that releases the absorbed energy as vibrational energy (heat). researchgate.netgoogle.com
Reverse Tautomerization: The ground-state keto tautomer is less stable than the enol form and quickly undergoes a reverse proton transfer to regenerate the original, stable ground-state enol structure. longchangchemical.comresearchgate.net
This complete cycle is highly efficient and occurs on a picosecond timescale, allowing a single molecule to dissipate the energy of numerous photons, which accounts for the high photostability of these compounds. researchgate.netgoogle.com
Influence of Substituents on Ultraviolet Absorption Characteristics
The specific substituents attached to the 2-hydroxybenzophenone (B104022) core structure significantly modulate its UV absorption properties. noaa.govresearchgate.netnih.gov The type and position of these groups can alter the molecule's electron distribution, which in turn affects the absorption spectrum and the strength of the intramolecular hydrogen bond. noaa.govmdpi.com
The maximum absorption wavelength (λmax) is determined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org Substituents can alter this energy gap. Theoretical and experimental studies show that both electron-donating groups (EDG) and electron-withdrawing groups (EWG) can cause a bathochromic shift (a shift to longer wavelengths) in the λmax of 2-hydroxybenzophenones. researchgate.netresearchgate.netnih.gov
Electron-donating groups, such as the alkoxy group in 4-(2-Ethylhexyloxy)-2-hydroxybenzophenone, increase the electron density in the aromatic system, raising the energy of the HOMO. uit.no Electron-withdrawing groups can lower the energy of the LUMO. uit.no Both effects can lead to a smaller HOMO-LUMO gap, requiring less energy (and thus longer wavelength light) for electronic excitation. libretexts.orgresearchgate.net
Table 2: Experimental λmax for Substituted 2-Hydroxybenzophenones
| Compound | Substituent (Position) | λmax (nm) | Solvent |
|---|---|---|---|
| 2-Hydroxybenzophenone | None | 332.0 | n-Heptane |
| 2-Hydroxy-5-bromobenzophenone | 5-Br (EWG) | 344 | Acetonitrile (B52724) |
| 2-Hydroxy-5-chlorobenzophenone | 5-Cl (EWG) | 343 | Acetonitrile |
| 2-Hydroxy-4-methoxybenzophenone | 4-OCH₃ (EDG) | 358 | Acetonitrile |
| 2-Hydroxy-4-octyloxybenzophenone | 4-OC₈H₁₇ (EDG) | 360 | Acetonitrile |
Data compiled from experimental values reported in the literature. uit.no
The 4-(2-Ethylhexyloxy) group in the titular compound is a bulky alkoxy substituent. Alkoxy groups at the 4-position are electron-donating and play a crucial role in enhancing the performance of the UV absorber. mdpi.com
The presence of an alkoxy group generally shifts the absorption maximum to a longer wavelength, providing better coverage in the UVA range. longchangchemical.com Studies on similar molecules show that electron-donating substituents like methoxy (B1213986) (-OCH₃) strengthen the intramolecular hydrogen bond, which enhances the UV absorbing capacity. mdpi.com The introduction of a longer alkoxy chain, such as n-octanoxy, has been shown to improve not only the UV absorption characteristics but also thermal stability and compatibility with polymer resins, an effect also sought with the 2-ethylhexyloxy group. researchgate.netnih.gov
Photostability Considerations for Extended Application Lifetimes
While the ESIPT cycle provides excellent intrinsic photostability, the long-term performance of a UV absorber can be affected by secondary photochemical reactions and environmental factors. researchgate.netnih.gov Although the primary energy dissipation pathway is non-destructive, minor photodegradation pathways can exist. nih.gov
One such pathway is a monophotonic O-H bond cleavage, which can lead to the formation of phenoxyl radicals, though this is a minor process. researchgate.net In aqueous or other reactive environments, degradation can also be initiated by species such as hydroxyl radicals (•OH), which can lead to hydroxylation, carboxylation, and eventual cleavage of the aromatic rings, mineralizing the compound. mdpi.com Studies on various benzophenones have reported degradation half-lives ranging from 17 to 99 hours under continuous laboratory UV irradiation, indicating a general resistance to photodegradation. nih.gov
The selection of the 2-ethylhexyloxy substituent is not only for tuning the spectral properties but also for improving the compound's compatibility and persistence within a polymer matrix, thereby reducing physical loss (e.g., extraction or volatilization) and extending its functional lifetime. researchgate.netnih.gov
Integration of 4 2 Ethylhexyloxy 2 Hydroxybenzophenone in Advanced Material Systems
Application in Polymer Photostabilization
The primary function of 4-(2-ethylhexyloxy)-2-hydroxybenzophenone in polymers is to mitigate the deleterious effects of UV radiation, which can lead to discoloration, loss of mechanical strength, and reduced service life of the material. longchangchemical.com This is achieved through a photophysical mechanism that is characteristic of 2-hydroxybenzophenone (B104022) derivatives. longchangchemical.compartinchem.com
The key to its stabilizing action lies in the intramolecular hydrogen bond between the hydroxyl group at the 2-position and the carbonyl group. longchangchemical.comchambot.com Upon absorption of UV radiation, the molecule is promoted to an excited state. In this higher energy state, a rapid and reversible intramolecular proton transfer occurs, forming a transient enol-quinone structure. longchangchemical.com This process allows for the efficient dissipation of the absorbed UV energy as harmless thermal energy. longchangchemical.com The molecule then quickly reverts to its original ground state, ready to absorb another UV photon. This cyclical process protects the polymer matrix by preventing the absorbed energy from initiating degradation reactions. longchangchemical.com
In traditional plastics, such as polyolefins, this compound serves as a crucial additive for enhancing weatherability and long-term stability. partinchem.com Its efficacy stems from its broad UV absorption, particularly in the UVA range (320-400 nm) and parts of the UVB range (290-320 nm). partinchem.com The 2-ethylhexyloxy group enhances its compatibility with various polymers and reduces its volatility, which is important during high-temperature processing and for long-term performance. chambot.com It is often used in combination with other types of light stabilizers, such as Hindered Amine Light Stabilizers (HALS), to achieve a synergistic protective effect. longchangchemical.com
The principles of photostabilization by this compound are equally applicable to coating formulations. It is incorporated into clear coats, paints, and varnishes to protect both the coating itself and the underlying substrate from UV-induced damage. partinchem.com Its good compatibility and low migration characteristics make it suitable for a variety of coating systems, including automotive finishes and protective wood coatings. partinchem.comresearchgate.net In these applications, it helps to prevent yellowing, cracking, and delamination of the coating, thereby preserving the aesthetic and protective qualities of the finish. partinchem.com
Incorporation Strategies in Polymer Matrices
While this compound is typically incorporated as an additive, advanced strategies aim to permanently bind UV-absorbing moieties to the polymer backbone. This approach mitigates issues such as migration and leaching of the stabilizer over time, ensuring long-term protection. These strategies generally involve modifying the benzophenone (B1666685) molecule to include a reactive group.
One method to achieve permanent integration is through grafting, where the UV absorber is attached to the main polymer chain as a pendant unit. This can be accomplished through photochemical reactions. jst.go.jpresearchgate.netacs.orgresearchgate.net For instance, benzophenone itself and its derivatives can be excited by UV light to a triplet state, which can then abstract a hydrogen atom from a polymer chain. acs.orgresearchgate.net This creates a radical on both the polymer and the benzophenone, which can then combine to form a covalent bond, effectively grafting the UV absorber onto the polymer. acs.orgresearchgate.net
While this method is well-documented for benzophenone and some of its derivatives, specific studies detailing the direct grafting of the non-polymerizable this compound are less common. Research has shown that the efficiency of such grafting can be influenced by the structure of the benzophenone derivative. jst.go.jp
Table 1: Research Findings on Photo-induced Grafting of Benzophenone Derivatives
| Benzophenone Derivative | Polymer Matrix | Key Findings |
|---|---|---|
| Benzophenone (BP) | Poly(methyl methacrylate) (PMMA) | BP was found to be the most reactive for generating graft-products upon UV exposure. jst.go.jp |
| 4-Methoxybenzophenone (MBP) | Poly(methyl methacrylate) (PMMA) | MBP produced the most graft-product with PMMA at the lowest UV-exposure dose. jst.go.jp |
| 2-Decyloxy-4-methoxybenzophenone (2D4MBP) | Poly(methyl methacrylate) (PMMA) | The photochemical reaction rate decreased in the order of 2D4MBP > MBP > BP, correlating with their molecular absorption coefficients. jst.go.jp |
This table presents data on the grafting of various benzophenone derivatives to illustrate the general principles of this incorporation strategy.
A more direct route to creating polymers with built-in UV protection is the copolymerization of a standard monomer with a monomer that contains a UV-absorbing moiety. This requires the chemical modification of the benzophenone molecule to include a polymerizable group, such as a methacrylate (B99206), acrylate, or epoxy group. researchgate.netresearchgate.netpolysciences.comspecialchem.com
For example, derivatives like 2-hydroxy-4-(3-methacryloxy-2-hydroxylpropoxy) benzophenone (BPMA) and 2-hydroxy-4-(2,3-epoxypropoxy) benzophenone (HEPBP) have been synthesized and successfully copolymerized to create polymers with covalently bonded UV protection. researchgate.netresearchgate.net These polymerizable UV absorbers can be integrated into the polymer structure, offering a permanent solution to migration and leaching. researchgate.net
While this compound itself is not polymerizable, the development of such reactive derivatives highlights a key strategy in the field of polymer stabilization.
Table 2: Examples of Polymerizable Benzophenone-based UV Absorbers
| Polymerizable UV Absorber | Reactive Group | Polymerization/Reaction | Application |
|---|---|---|---|
| 2-Hydroxy-4-(3-methacryloxy-2-hydroxylpropoxy) benzophenone (BPMA) | Methacrylate | Surface-initiated atom transfer radical polymerization (SI-ATRP) | UV-protective cotton fabric. researchgate.net |
| 2-Hydroxy-4-(2,3-epoxypropoxy) benzophenone (HEPBP) | Epoxy | Reaction with phthalic anhydride (B1165640) | Polyester-type UV absorbers for wood photostabilization. researchgate.net |
This table showcases examples of functionalized benzophenone derivatives designed for copolymerization, demonstrating the approach to creating UV-absorbing polymers.
Performance Evaluation in Specific Polymeric Materials
The effectiveness of a UV stabilizer is highly dependent on the polymer matrix in which it is used. While specific, quantitative performance data for this compound in various polymers is often proprietary or found in technical data sheets from manufacturers, its general utility in key plastics is well-established.
Polyethylene (B3416737) (PE): In polyethylene applications, such as agricultural films and outdoor furniture, this compound helps to prevent the degradation of mechanical properties like tensile strength and elongation at break, which are compromised by UV exposure. Its compatibility with polyolefins is a key advantage. partinchem.com
Polypropylene (B1209903) (PP): Polypropylene is particularly susceptible to UV degradation due to the presence of tertiary carbon atoms in its backbone. mdpi.comresearchgate.net The incorporation of benzophenone-based UV absorbers like this compound is critical for outdoor applications such as automotive parts, stadium seating, and carpeting to prevent chalking, color fading, and embrittlement. partinchem.commdpi.comresearchgate.net Weathering tests on polypropylene often measure the increase in the carbonyl index as an indicator of degradation, a process that is significantly slowed by the presence of effective UV absorbers. researchgate.net
Polyvinyl Chloride (PVC): For PVC products like window profiles, siding, and pipes, this compound helps to prevent discoloration (yellowing) and maintain impact strength. partinchem.com The dehydrochlorination process in PVC, which is accelerated by UV light, is a primary degradation pathway that can be inhibited by the use of UV absorbers. partinchem.com
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 2-Hydroxy-4-(3-methacryloxy-2-hydroxylpropoxy) benzophenone | BPMA |
| 2-Hydroxy-4-(2,3-epoxypropoxy) benzophenone | HEPBP |
| 4-(2-Acryloxyethoxy)-2-hydroxybenzophenone | - |
| Benzophenone | BP |
| 4-Methoxybenzophenone | MBP |
| 2-Decyloxy-4-methoxybenzophenone | 2D4MBP |
| Poly(methyl methacrylate) | PMMA |
| Polypropylene | PP |
| Polyethylene | PE |
Polyvinyl Alcohol (PVA) Composites for Ultraviolet Shielding
Polyvinyl alcohol (PVA) is a water-soluble synthetic polymer with excellent film-forming and biodegradable properties. lcms.cz However, PVA itself offers limited protection against UV radiation, which can lead to its degradation. lcms.cz To counteract this, UV absorbers are incorporated to create composite materials with enhanced UV shielding capabilities.
While direct research on the integration of this compound into PVA is not extensively documented in the reviewed literature, studies on similar benzophenone derivatives, such as 4-Hydroxybenzophenone (B119663), provide significant insights into the expected behavior and performance. Research on 4-Hydroxybenzophenone/PVA composite films demonstrates that the benzophenone component can provide excellent UV-shielding across the entire UV spectrum (200–400 nm). Current time information in Paris, FR.tue.nlbohrium.com This shielding capability is attributed to the strong interaction between the benzophenone molecules and the PVA polymer matrix. Current time information in Paris, FR.tue.nl
The fabrication of these composite films is often achieved through a simple solvent casting technique, where the UV absorber is dissolved along with PVA. Current time information in Paris, FR.tue.nl The resulting films are not only effective at blocking UV radiation but can also maintain a high degree of transparency in the visible light spectrum, a crucial property for applications such as transparent packaging. Current time information in Paris, FR.specialchem.com The UV absorption efficiency is directly related to the concentration of the benzophenone derivative within the PVA matrix. For instance, in studies with 4-Hydroxybenzophenone, increasing the weight percentage of the absorber leads to a significant increase in UV light shielding. Current time information in Paris, FR.
The general mechanism of UV absorption by hydroxybenzophenones involves the excitation of electrons upon absorption of UV photons, followed by non-radiative de-excitation pathways that prevent the energy from damaging the polymer backbone. The presence of the hydroxyl group in the ortho position to the carbonyl group is key to this process, facilitating a rapid tautomerization that dissipates the absorbed energy.
Table 1: UV Shielding Performance of Benzophenone-PVA Composites (Data extrapolated from studies on analogous benzophenone derivatives)
| Property | Pure PVA | PVA with Benzophenone Derivative |
|---|---|---|
| UV Absorption Range | Narrow (blocks up to ~212 nm) amazonaws.com | Broad (200-400 nm) Current time information in Paris, FR.tue.nl |
| Transmittance at 280 nm | ~51% amazonaws.com | Significantly Reduced (<10% at sufficient loading) amazonaws.com |
| Transparency in Visible Light | High (~99.5% at 500 nm) amazonaws.com | High (can be maintained depending on loading) Current time information in Paris, FR. |
| Shielding Mechanism | Limited absorption | Intramolecular hydrogen bond and energy dissipation |
Photoprotection in Polycarbonate (PC) Systems
Polycarbonate (PC) is a high-performance thermoplastic known for its exceptional impact strength, transparency, and heat resistance. However, a significant drawback of PC is its susceptibility to photodegradation upon exposure to UV radiation, leading to yellowing and a reduction in mechanical properties. tue.nl This degradation is primarily initiated by the absorption of UV light, which can trigger photo-Fries rearrangements and photo-oxidation reactions. tue.nl
To mitigate these effects, UV stabilizers are almost always incorporated into polycarbonate formulations intended for outdoor or UV-exposed applications. 2-Hydroxybenzophenones are a key class of UV absorbers used for this purpose. The compound 2-hydroxy-4-octyloxybenzophenone, which is structurally very similar to this compound, is a well-established and effective UV absorber for polycarbonates. sarex.com These additives function by absorbing the damaging UV radiation before it can be absorbed by the polycarbonate itself. tue.nl
The effectiveness of these benzophenone-based stabilizers lies in their strong UV absorption in the 290-400 nm range, which overlaps with the wavelengths that are most damaging to polycarbonate. performanceadditives.us The absorbed energy is then safely dissipated through a reversible keto-enol tautomerism, a process that does not result in the degradation of either the stabilizer or the polymer matrix. For a hydroxybenzophenone to be an effective UV stabilizer, this deactivation process must be highly efficient to prevent the stabilizer itself from being consumed over time. tue.nl
Commercial applications typically involve the addition of the UV absorber at concentrations ranging from 0.1% to 0.5% by weight, depending on the desired level of protection and the thickness of the part. sarex.com It has been found that the efficacy of benzophenone and other UV absorbers in polycarbonate can be enhanced by ensuring the polymer is slightly acidic. google.com This prevents potential degradation of the stabilizer that can occur in neutral or weakly basic conditions. google.com
Table 2: Integration of 2-Hydroxy-4-alkoxybenzophenones in Polycarbonate
| Parameter | Details |
|---|---|
| Target Polymer | Polycarbonate (PC) |
| UV Stabilizer Class | 2-Hydroxybenzophenones |
| Example Stabilizer | 2-Hydroxy-4-octyloxybenzophenone sarex.com |
| Typical Dosage | 0.1 - 0.5% by weight sarex.com |
| Effective UV Absorption Range | 290 - 400 nm performanceadditives.us |
| Primary Degradation Pathways in PC | Photo-Fries rearrangement, Photo-oxidation tue.nl |
| Stabilization Mechanism | Competitive UV absorption and energy dissipation via keto-enol tautomerism |
Degradation Pathways and Environmental Transformation of Benzophenone Ultraviolet Absorbers
Photodegradation Mechanisms
As a UV absorber, 4-(2-Ethylhexyloxy)-2-hydroxybenzophenone is designed to be photostable. However, it can undergo degradation upon exposure to UV radiation, especially in the presence of other substances in the environment.
Role of Excited Triplet States in Degradation
The photodegradation of benzophenone (B1666685) derivatives often proceeds through the formation of an excited triplet state upon absorption of UV light. While specific studies on the excited triplet state of this compound are limited, the general mechanism for 2-hydroxybenzophenones involves an intramolecular hydrogen transfer from the hydroxyl group to the carbonyl group in the excited state. This process is key to their UV-stabilizing properties. However, the excited triplet state can also initiate degradation reactions, such as hydrogen abstraction from other molecules, leading to the formation of radical species and subsequent degradation products. The presence of other substances in the aquatic environment can influence the role of the excited triplet state. For instance, triplet-excited dissolved organic matter can contribute to the indirect photodegradation of benzophenone derivatives in natural waters.
Formation of Transformation Products
The photodegradation of this compound can lead to the formation of various transformation products. While specific studies identifying the photodegradation products of this particular compound are scarce, research on other benzophenone UV filters, such as BP-3, provides insights into potential transformation pathways. These pathways can include the cleavage of the ether bond, hydroxylation of the aromatic rings, and further oxidation.
Table 1: Potential Photodegradation Transformation Products of Benzophenone UV Filters (Based on studies of related benzophenone compounds)
| Transformation Product Category | Potential Formation Pathway |
| Hydroxylated derivatives | Addition of hydroxyl groups to the aromatic rings. |
| Cleavage products | Breaking of the ether linkage, potentially forming 2,4-dihydroxybenzophenone (B1670367) and 2-ethylhexanol. |
| Smaller aromatic acids and phenols | Further oxidation and ring cleavage of the initial transformation products. |
Microbial and Chemical Degradation Studies
In addition to photodegradation, this compound can be transformed through microbial and chemical processes in the environment.
Biodegradation Processes of Benzophenone Derivatives
Benzophenone-type UV filters are generally considered to be poorly biodegradable. nih.gov However, studies have shown that they can be degraded by microorganisms under certain conditions.
Research on octabenzone, a synonym for this compound, has indicated a low biodegradation rate, with about 10% degradation observed after 30 days in one study. researchgate.net The low water solubility of this compound is a limiting factor for its microbial degradation. However, the biodegradation rate can be significantly accelerated in the presence of solvents or cyclodextrins, which increase its bioavailability to microorganisms. researchgate.netjst.go.jp
Studies on other benzophenones, such as BP-3, have shown that anaerobic conditions may be more favorable for biodegradation than aerobic conditions. nih.gov The primary biodegradation of benzophenones often results in the formation of hydroxylated derivatives. nih.gov
Table 2: Biodegradation of Benzophenone UV Filters
| Compound | Condition | Half-life / Degradation Rate | Key Findings |
| Octabenzone | Aerobic | ~10% after 30 days researchgate.net | Low biodegradation rate, accelerated by solvents. researchgate.net |
| Benzophenone-3 | Aerobic | Slower than anaerobic | - |
| Benzophenone-3 | Anaerobic | More favorable than aerobic nih.gov | - |
Transformation Under Disinfection Conditions (e.g., Chlorination)
The reaction of benzophenones with chlorine can lead to the formation of various chlorinated by-products. The specific products formed and the reaction kinetics are highly dependent on factors such as pH and the concentration of chlorine.
Table 3: Potential Transformation Pathways of Benzophenones during Chlorination (Based on studies of related benzophenone compounds)
| Transformation Pathway | Description |
| Electrophilic Substitution | Addition of one or more chlorine atoms to the aromatic rings. nih.gov |
| Baeyer-Villiger-Type Oxidation | Oxidation of the ketone group to form an ester. nih.govscilit.com |
| Ester Hydrolysis | Cleavage of the ester bond to form phenolic and benzoic acid derivatives. nih.govscilit.com |
| Desulfonation (for sulfonated BPs) | Removal of the sulfonic acid group. nih.gov |
| Decarboxylation (for carboxylated BPs) | Removal of the carboxyl group. nih.gov |
Environmental Fate and Transport of Benzophenone Ultraviolet Absorbers
The environmental fate and transport of this compound are governed by its physicochemical properties and environmental conditions.
This compound is characterized by its low water solubility and high lipophilicity, as indicated by its high octanol-water partition coefficient (log Kow). korea.ac.kr These properties suggest that it will tend to partition from water into more hydrophobic phases, such as sediments, suspended solids, and biota. Its low water solubility also means that its mobility in the aqueous phase is limited. fishersci.com
Due to their persistence and lipophilic nature, benzophenone UV filters are frequently detected in various environmental matrices, including surface water, wastewater, sediments, and aquatic organisms. nih.gov The presence of this compound (as UV-531) has been confirmed in cosmetic products and it is noted for its potential to migrate from plastic products into the environment. korea.ac.krnih.gov
Table 4: Physicochemical Properties of this compound
| Property | Value | Implication for Environmental Fate |
| Molecular Weight | 326.43 g/mol sigmaaldrich.com | - |
| Water Solubility | Low fishersci.com | Limited mobility in water, partitioning to solids. fishersci.com |
| log Kow (Octanol-Water Partition Coefficient) | High (e.g., estimates around 7.36) korea.ac.kr | High potential for bioaccumulation and sorption to organic matter. |
| Melting Point | 47-49 °C sigmaaldrich.com | Solid at ambient temperatures. |
Release into Aqueous Environments
The primary route for the entry of this compound into aquatic ecosystems is through wastewater. As a component of personal care products, textiles, and plastics, it is washed off or leached into the domestic and industrial wastewater streams. Due to its chemical properties, its behavior in aqueous environments is complex.
Research has confirmed the presence of this compound in wastewater treatment plant (WWTP) influents. A study conducted in Lüneburg, Germany, provides specific quantitative data on this matter. The mean concentration of this compound, referred to as UV-531 in the study, was measured in the influent of a local WWTP.
Table 1: Mean Concentration of this compound in WWTP Influent
| Location | Sample Type | Mean Concentration (ng/mL) | Source |
|---|---|---|---|
| Lüneburg, Germany | WWTP Influent | 0.44 | researchgate.net |
The same study also established a limit of detection (LOD) for UV-531, which ranged from 0.02 ng/mL to 0.09 ng/mL, indicating the capability to detect even trace amounts of this compound in wastewater samples. researchgate.net The presence of this compound in WWTP influent highlights the direct link between its use in consumer goods and its release into the aquatic environment. researchgate.net
Presence in Environmental Compartments (e.g., Sewage Sludge, Sediments)
Following its entry into wastewater treatment systems, the physicochemical properties of this compound largely determine its environmental partitioning. As a lipophilic, or fat-loving, compound, it has a tendency to adsorb onto solid particles. This characteristic leads to its accumulation in sewage sludge, the solid residue from wastewater treatment, and subsequently in sediments of rivers, lakes, and coastal areas that receive treated effluent.
While specific quantitative data for this compound in sewage sludge and sediments is not as readily available as for other benzophenones, the general behavior of lipophilic UV filters provides a strong indication of its fate. nih.gov Scientific literature suggests that compounds with high lipophilicity are expected to be found in sewage sludge. nih.govresearchgate.net
The analysis of various benzophenone-type UV filters in sewage sludge from a monitoring network in Switzerland revealed significant concentrations of several compounds, underscoring the role of sludge as a sink for these substances. nih.govresearchgate.net Although this particular study did not include this compound, the findings for other structurally similar UV filters support the hypothesis of its presence in this environmental compartment.
Further research is needed to generate specific concentration data for this compound in sewage sludge and sediments from various geographical locations. Such data would be invaluable for creating a comprehensive picture of its environmental distribution and for assessing the potential ecological implications of its accumulation.
Computational Chemistry Approaches for Understanding and Designing Benzophenone Ultraviolet Absorbers
Density Functional Theory (DFT) for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying benzophenone (B1666685) derivatives. It is particularly effective for determining the molecular structure and electronic characteristics that govern their ability to absorb UV radiation.
Geometry Optimization and Energy Level Calculations
The first step in a computational analysis is typically geometry optimization, where the most stable three-dimensional arrangement of the atoms in a molecule is determined. For benzophenone derivatives, DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly used to find the minimum energy conformers. nih.govnih.govnih.gov This process is crucial because the molecule's conformation, including bond lengths and angles, directly influences its electronic properties and, consequently, its UV absorption spectrum. nih.govnih.gov
Once the optimized geometry is obtained, the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are calculated. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's electronic excitation properties and its reactivity. nih.govnih.govnih.gov A smaller energy gap generally corresponds to easier electronic transitions, which can lead to absorption at longer wavelengths. scribd.com
Table 1: Representative DFT Functionals and Basis Sets for Benzophenone Analysis
| Methodology | Application | Commonly Used Functionals | Commonly Used Basis Sets |
|---|---|---|---|
| DFT | Geometry Optimization, Energy Calculations | B3LYP, mPW1PW91, CAM-B3LYP, ωB97-XD | 6-31G(d,p), 6-311++G(d,p), def2-SVP, def2-TZVP |
This table is illustrative and based on methods applied to related benzophenone compounds.
Prediction of Ultraviolet Electronic Absorption Bands
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict the electronic absorption spectra of molecules. scribd.comrsc.org By simulating the electronic transitions between different molecular orbitals, TD-DFT can calculate the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. scribd.com
For benzophenone UV absorbers, the primary mechanism of UV protection involves the absorption of UV photons, which excites electrons from the ground state to a higher energy state. These transitions are typically of a π → π* character, often involving the HOMO to LUMO transition. scribd.comresearchgate.net The accuracy of TD-DFT predictions can be validated by comparing the calculated spectra with experimentally measured UV absorption spectra. scribd.com For instance, studies on various benzophenone derivatives have shown good agreement between TD-DFT calculations and experimental data. scribd.com The position of the hydroxyl and alkoxy groups, such as the 2-hydroxy and 4-(2-ethylhexyloxy) groups in the target molecule, significantly influences the electronic structure and the resulting UV absorption profile. scribd.commdpi.com
Quantum Chemical Studies of Intramolecular Interactions
The photostability and efficiency of benzophenone UV absorbers are critically dependent on intramolecular interactions, particularly hydrogen bonding. Quantum chemical methods provide a detailed understanding of these non-covalent interactions.
Analysis of Intramolecular Hydrogen Bonding
A key feature of 2-hydroxybenzophenone (B104022) derivatives is the presence of a strong intramolecular hydrogen bond between the hydroxyl group at the C2 position and the carbonyl oxygen. researchgate.netnih.gov This hydrogen bond creates a six-membered chelated ring that plays a crucial role in the photoprotective mechanism. Upon absorption of UV radiation, the molecule undergoes an excited-state intramolecular proton transfer (ESIPT), a rapid and efficient non-radiative decay pathway that dissipates the absorbed energy as heat, thereby preventing photodegradation.
The strength of this intramolecular hydrogen bond can be quantified using computational methods. researchgate.netnih.gov By comparing the energies of different conformers (e.g., with and without the hydrogen bond), the hydrogen bond energy can be estimated. nih.gov Studies on related molecules have shown that substituents on the benzophenone scaffold can modulate the strength of this hydrogen bond, which in turn affects the UV absorption properties. researchgate.netnih.gov For example, electron-withdrawing groups can strengthen the hydrogen bond, while electron-donating groups may weaken it. nih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and the interactions between orbitals within a molecule. q-chem.comresearchgate.net It provides a chemical picture of bonding and lone pairs that is intuitive for chemists. q-chem.com In the context of 4-(2-Ethylhexyloxy)-2-hydroxybenzophenone, NBO analysis can be used to further characterize the intramolecular hydrogen bond.
Table 2: NBO Analysis of Intramolecular Hydrogen Bonding in a Model 2-Hydroxybenzophenone System
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|
This table represents a typical output from an NBO analysis for a 2-hydroxybenzophenone derivative. The specific value for this compound would require a dedicated calculation.
Quantitative Structure-Activity Relationships (QSAR) in Benzophenone Research
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological or chemical activity. nih.gov In the field of benzophenone research, QSAR is a valuable tool for predicting the properties of new derivatives without the need for synthesis and experimental testing. bohrium.comresearchgate.netresearchgate.net
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful. frontiersin.org These methods build a model based on a training set of molecules with known activities (e.g., UV absorption efficiency, toxicity). The model then relates the 3D steric and electrostatic fields of the molecules to their activity. frontiersin.org This allows for the prediction of the activity of new, untested benzophenone derivatives.
For benzophenone UV absorbers, QSAR models can be developed to predict various endpoints, including their UV absorption capacity, skin permeability, and potential toxicity. researchgate.netresearchgate.net By identifying the key molecular descriptors that influence these properties, such as hydrophobicity and the presence of hydrogen bond donors, QSAR can guide the design of novel benzophenones with enhanced efficacy and improved safety profiles. bohrium.comnih.gov For example, QSAR studies have highlighted the importance of the hydroxyl group at the C2 position for the activity of these compounds. bohrium.comnih.gov
Predicting Degradability and Photophysical Behavior
Computational chemistry offers powerful tools for understanding the fundamental mechanisms that govern the efficacy and stability of ultraviolet (UV) absorbers like this compound. These methods allow for the prediction of photophysical properties and degradation pathways at a molecular level, providing insights that are crucial for designing more robust and efficient UV filters.
The primary mechanism by which 2-hydroxybenzophenone derivatives, including this compound, dissipate UV radiation is through a process involving an intramolecular hydrogen bond between the hydroxyl group at the C2 position and the carbonyl oxygen. Upon absorption of UV energy, the molecule undergoes an excited-state intramolecular proton transfer (ESIPT). This process forms a transient keto-tautomer, which then rapidly relaxes back to its original enol form, releasing the absorbed energy as harmless heat. partinchem.comlongchangchemical.com This efficient energy dissipation pathway is key to their function as UV stabilizers.
Computational investigations, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are employed to model this process. researchgate.netnih.gov These studies can predict various photophysical parameters:
Electronic Excitation Energies: Calculations can determine the wavelengths of maximum absorption (λmax), which correspond to the electronic transitions of the molecule. For benzophenone derivatives, these are typically π-π* and n-π* transitions. nih.gov The substitution of an alkoxy group, such as the 2-ethylhexyloxy group, at the C4 position can influence these absorption bands. longchangchemical.com
Excited State Dynamics: Computational models can explore the potential energy surfaces of the excited states to confirm the viability and efficiency of the ESIPT pathway. semanticscholar.orgnih.gov They can also predict the energy barriers for competing, non-radiative decay channels or photochemical reactions that could lead to degradation.
Solvent Effects: The surrounding environment can significantly impact the photophysical behavior of a UV filter. Computational models can simulate the interaction between the benzophenone molecule and various solvents to understand how these interactions affect absorption spectra and the stability of the excited states. semanticscholar.orgnih.gov
While specific computational studies detailing the photodegradation of this compound are not extensively available in the public literature, general degradation pathways for benzophenones have been investigated. Potential degradation mechanisms that can be computationally explored include photo-Fries rearrangement or cleavage of the ether linkage, which could lead to a loss of UV-absorbing capability. researchgate.net For instance, studies on the related compound Benzophenone-3 (BP-3) have identified photoproducts formed through the loss of hydroxyl and benzoyl groups under certain conditions. researchgate.net
The table below summarizes key photophysical properties of 2-hydroxybenzophenone derivatives that are typically investigated using computational methods.
| Property | Computational Method | Significance for UV Absorption |
| Absorption Maxima (λmax) | TD-DFT | Predicts the part of the UV spectrum the molecule will absorb most effectively. For 2-hydroxybenzophenones, this is crucial for providing broad-spectrum UVA and UVB protection. researchgate.net |
| Oscillator Strength | TD-DFT | Indicates the probability of an electronic transition occurring. Higher values correspond to stronger absorption at a given wavelength. |
| Excited State Lifetimes | TD-DFT | A very short excited-state lifetime, facilitated by the ESIPT mechanism, is desirable as it minimizes the chance for photochemical side reactions that lead to degradation. |
| Energy Barrier for ESIPT | DFT/TD-DFT | A low energy barrier for the excited-state intramolecular proton transfer ensures that this protective energy dissipation pathway is highly efficient. nih.gov |
| Photodegradation Pathways | DFT/TD-DFT | Helps in identifying potential weak points in the molecular structure and predicting the formation of photoproducts, which may be less effective as UV absorbers or have other undesirable properties. nih.govresearchgate.net |
Development and Validation of QSAR Models
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or physicochemical properties of chemicals with their biological activity or other effects. In the context of benzophenone UV absorbers, QSAR models can be developed to predict properties like photostability, skin penetration, toxicity, or endocrine-disrupting potential, thereby accelerating the design and safety assessment of new compounds. researchgate.net
The development of a QSAR model involves several key steps:
Data Set Collection: A dataset of compounds with known experimental values for the property of interest (e.g., photodegradation rate) is compiled. For benzophenones, this would include a series of derivatives with varying substituents.
Molecular Descriptor Calculation: For each molecule in the dataset, a set of numerical values, known as molecular descriptors, is calculated. These can encode a wide range of information, including electronic properties (e.g., HOMO/LUMO energies, dipole moment), topological features (e.g., molecular connectivity indices), and geometrical properties. researchgate.net
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that links the molecular descriptors (independent variables) to the experimental activity (dependent variable). researchgate.net
Validation: The predictive power of the QSAR model is rigorously tested. This involves internal validation (e.g., cross-validation) and, ideally, external validation using a set of compounds not used in the model's development. partinchem.com
While no specific QSAR models focused solely on the degradability or photophysical behavior of this compound have been identified in the reviewed literature, QSAR studies have been conducted on broader sets of UV filters. researchgate.net For example, a simplified in silico QSAR study on over 50 common UV filters used the full area under the theoretical UV-Vis spectrum as a measure of the protection factor. researchgate.net The study found that descriptors like the number of aromatic rings, molecular dipole moment, and the HOMO/LUMO energy gap were significant parameters in the MLR model. researchgate.net
Such models can be valuable for screening large numbers of candidate benzophenone derivatives to identify those with the most promising UV-absorbing properties before undertaking more resource-intensive experimental synthesis and testing.
The table below outlines typical molecular descriptors used in QSAR modeling of UV filters and their relevance.
| Descriptor Category | Example Descriptors | Relevance to Benzophenone UV Absorbers |
| Electronic | HOMO/LUMO Energy Gap, Dipole Moment, Atomic Charges | The HOMO/LUMO gap relates to the energy required for electronic excitation and thus the absorption wavelength. researchgate.net Dipole moment and charge distribution influence solubility and interaction with the biological environment. |
| Topological | Connectivity Indices, Wiener Index | These descriptors quantify the branching and shape of the molecule. The size and shape of the 2-ethylhexyloxy group, for example, would be captured by these indices and can affect properties like skin penetration and compatibility with formulations. |
| Quantum-Chemical | Total Energy, Heat of Formation | These relate to the thermodynamic stability of the molecule and can be correlated with its resistance to degradation. |
| Constitutional | Molecular Weight, Number of Aromatic Rings | These provide basic information about the molecule's composition and size. The presence of the benzophenone core (two aromatic rings) is fundamental to its UV-absorbing function. researchgate.net |
By developing and validating robust QSAR models, it is possible to create predictive tools that can guide the design of new benzophenone derivatives, such as analogs of this compound, with enhanced photostability and safety profiles.
Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques
Chromatographic methods are fundamental for separating 4-(2-Ethylhexyloxy)-2-hydroxybenzophenone from complex mixtures, allowing for its precise identification and quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of benzophenone-type UV filters. dphen1.com Reversed-phase HPLC (RP-HPLC) is commonly utilized, where a nonpolar stationary phase is paired with a polar mobile phase. For instance, a C8 or C18 column can be used with a mobile phase consisting of a mixture of acetonitrile (B52724), tetrahydrofuran, and water. nih.gov Gradient elution, where the mobile phase composition is changed over the course of the analysis, often provides excellent separation of multiple UV absorbers in a single run. glsciences.com
Method development for HPLC analysis involves optimizing parameters such as the column type, mobile phase composition, and flow rate to achieve satisfactory resolution and peak symmetry. impactfactor.org For example, initial trials with 100% acetonitrile or 100% methanol (B129727) as the mobile phase might result in poor peak shape, necessitating the use of solvent mixtures to obtain optimal separation. impactfactor.org The detection is typically carried out using a UV detector set at a wavelength where the analyte exhibits strong absorbance. nih.gov
Table 1: Example HPLC Method Parameters for Benzophenone (B1666685) Analysis
| Parameter | Value |
| Column | Lichrosorb C8 (150×4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Tetrahydrofuran:Water (21:13:66, v/v/v) |
| Flow Rate | 1 ml/min |
| Detection | UV at 258 nm |
| Injection Volume | 10 µl |
| This table illustrates a set of conditions that have been successfully used for the simultaneous determination of several preservatives, including benzophenone derivatives, in pharmaceutical products. nih.gov |
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like benzophenones. thermofisher.comresearchgate.netkoreascience.kr In this method, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for highly specific identification.
The selection of an appropriate GC column is critical for the successful separation of benzophenones. thermofisher.com For instance, a TraceGOLD™ TG-17MS GC column has been shown to be suitable for these analyses. thermofisher.com Sample preparation for GC/MS analysis often involves an extraction step to isolate the analyte from the matrix. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have been demonstrated to be effective for extracting benzophenones from complex samples like breakfast cereals, providing high recoveries and good reproducibility. thermofisher.com The GC/MS method can be validated for linearity, recovery, and precision to ensure reliable quantification. researchgate.netnih.gov
Table 2: GC/MS Analysis Parameters and Findings for Benzophenone
| Parameter | Finding | Source |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | researchgate.net |
| Application | Identification and quantification of benzophenone and its derivatives. | researchgate.net |
| Key Finding | The molecular ion peak for benzophenone is observed at m/z = 182. | researchgate.net |
| Validation | The method was validated for linearity, repeatability, accuracy, and precision. | researchgate.net |
| This table summarizes key aspects of using GC/MS for the analysis of benzophenone, highlighting its utility in both qualitative and quantitative assessments. |
For the detection of trace levels of this compound and its metabolites in biological and environmental samples, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and specificity. dphen1.com This technique couples the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. researchgate.net
In LC-MS/MS analysis, the parent ion corresponding to the analyte of interest is selected in the first mass spectrometer, fragmented, and then the resulting product ions are detected in the second mass spectrometer. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances the signal-to-noise ratio, allowing for the quantification of analytes at very low concentrations (in the range of µg/L). dphen1.com LC-MS/MS is particularly valuable for identifying and quantifying metabolites of this compound by tracking the transformation of the parent compound into various metabolic products. researchgate.netekb.eg The method is often validated for parameters such as limits of detection (LOD), linearity, recovery, and precision. dphen1.com
Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions, such as the synthesis of this compound. scirp.org By spotting the reaction mixture onto a TLC plate at different time intervals and developing the plate with an appropriate solvent system, the consumption of reactants and the formation of the product can be visualized. This allows chemists to determine the optimal reaction time and conditions.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the structural features and photophysical properties of this compound.
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to characterize the light-absorbing properties of this compound. mdpi.com As a UV absorber, this compound exhibits strong absorption in the UV region of the electromagnetic spectrum. The UV-Vis spectrum provides crucial information about the maximum absorption wavelength (λmax) and the molar absorptivity, which are key indicators of its effectiveness in protecting materials from UV radiation. collectionscanada.gc.caresearchgate.net
The absorption spectrum of benzophenone and its derivatives typically shows a strong absorption band that can be influenced by the solvent and the presence of substituents on the benzophenone backbone. mdpi.comresearchgate.net For example, the λmax for a series of substituted 2,4-dihydroxy dibenzophenones was found to range from 322.0 to 327.4 nm. mdpi.com This technique is essential for confirming the UV-filtering capabilities of this compound and assessing its UV resistance. nih.gov
Table 3: UV Absorption Maxima for Benzophenone Derivatives
| Compound | Solvent | λmax (nm) |
| Benzophenone | Various | ~260-350 |
| 4-Hydroxybenzophenone (B119663) | Various | Varies with pH |
| 2,4-Dihydroxybenzophenone (B1670367) | Ethanol (B145695) | 322.0 |
| 2,4-Dihydroxy-4'-bromodibenzophenone | Ethanol | 327.4 |
| This table shows the influence of substituents and solvent conditions on the maximum UV absorption wavelength of different benzophenone compounds, which is a critical factor for their application as UV absorbers. mdpi.comcollectionscanada.gc.caresearchgate.net |
Fourier Transform-Infrared (FT-IR) Spectroscopy for Structural Elucidation
Fourier Transform-Infrared (FT-IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, an FTIR spectrum provides a unique fingerprint of the compound, revealing the characteristic vibrational frequencies of its chemical bonds.
For this compound, the FT-IR spectrum would be expected to show key absorption bands corresponding to its distinct structural features. These would include:
A broad absorption band for the hydroxyl (-OH) group, typically in the range of 3200-3600 cm⁻¹, indicating the presence of the phenol (B47542).
Strong absorption peaks for the carbonyl (C=O) group of the benzophenone core, usually found around 1630-1680 cm⁻¹.
Multiple bands in the 2850-3000 cm⁻¹ region corresponding to the C-H stretching vibrations of the ethylhexyl aliphatic chain.
Peaks in the 1450-1600 cm⁻¹ range, which are characteristic of the C=C stretching vibrations within the aromatic rings.
Absorption bands related to the C-O stretching of the ether linkage (Ar-O-C), typically observed between 1000-1300 cm⁻¹.
Analysis of these peaks allows for the confirmation of the compound's fundamental structure. While a specific spectrum for this compound is not available, data for related compounds like 4-hydroxybenzophenone confirms the presence of these characteristic functional groups. researchgate.net
Table 1: Expected FT-IR Data for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3600 | O-H Stretch (Broad) | Hydroxyl (Phenol) |
| 2850-3000 | C-H Stretch | Aliphatic (Ethylhexyl group) |
| 1630-1680 | C=O Stretch | Carbonyl (Ketone) |
| 1450-1600 | C=C Stretch | Aromatic Ring |
| 1000-1300 | C-O Stretch | Ether (Aryl-Alkyl) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural confirmation of organic compounds by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR: The ¹H NMR spectrum of this compound would provide precise information on the number and arrangement of protons. Key expected signals include:
Aromatic Protons: Several distinct signals in the range of 6.0-8.0 ppm, corresponding to the protons on the two phenyl rings. The substitution pattern influences their specific chemical shifts and coupling patterns.
Hydroxyl Proton: A singlet for the phenolic -OH group, which can appear over a wide chemical shift range and may be exchangeable with D₂O.
Ethylhexyl Group Protons: A complex set of signals in the aliphatic region (0.8-4.0 ppm), including a triplet for the terminal methyl (-CH₃) group, multiplets for the methylene (B1212753) (-CH₂-) groups, and a signal for the methine (-CH-) group. The protons of the -O-CH₂- group adjacent to the ether linkage would appear most downfield in this region.
¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom in the molecule. Expected resonances include:
A signal for the carbonyl carbon (C=O) significantly downfield, typically above 190 ppm.
Multiple signals in the aromatic region (100-165 ppm) for the carbons of the phenyl rings. The carbons attached to the hydroxyl and ether groups would have distinct chemical shifts.
A series of peaks in the aliphatic region (10-70 ppm) corresponding to the eight carbons of the ethylhexyl group.
Together, ¹H and ¹³C NMR data allow for an unambiguous confirmation of the molecular structure.
Table 2: Expected ¹H and ¹³C NMR Data Ranges for this compound
| Nucleus | Chemical Shift Range (ppm) | Structural Assignment |
| ¹H | 6.0 - 8.0 | Aromatic protons |
| ¹H | Variable | Phenolic -OH proton |
| ¹H | 0.8 - 4.0 | Ethylhexyl group protons (CH₃, CH₂, CH) |
| ¹³C | > 190 | Carbonyl carbon (C=O) |
| ¹³C | 100 - 165 | Aromatic carbons and carbons bonded to O |
| ¹³C | 10 - 70 | Aliphatic carbons of the ethylhexyl group |
Morphological and Elemental Analysis
Morphological and elemental analyses provide information on the surface features, crystalline nature, and elemental makeup of a material. As this compound is a liquid at room temperature, these analyses would typically be performed on solid derivatives, composites containing the compound, or under cryogenic conditions. alfa-chemistry.comresearchgate.net
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of electrons to produce high-resolution images of a sample's surface topography. researchgate.net If this compound were incorporated into a solid matrix, such as a polymer film, SEM could be used to evaluate the surface morphology, homogeneity of the dispersion, and identify any phase separation or aggregation of the compound. The resulting micrographs would reveal details about the surface texture, which can be crucial for applications where the compound is used as an additive.
X-ray Diffraction (XRD) for Crystalline Structure
X-ray Diffraction (XRD) is the primary method for determining the crystalline structure of a solid material. The technique involves directing X-rays at a sample and measuring the scattering pattern. researchgate.net For a pure, solid form of this compound (if crystallized), XRD would reveal whether the compound is amorphous or crystalline. In a crystalline sample, the diffraction pattern, characterized by sharp peaks at specific angles (2θ), could be used to determine the crystal system, space group, and lattice parameters. In polymer composites, XRD can show how the addition of the compound affects the crystallinity of the host material. researchgate.net
Energy Dispersive X-ray Analysis (EDAX) for Elemental Composition
Energy Dispersive X-ray Analysis (EDAX), also known as EDS, is an analytical technique used for the elemental characterization of a sample. researchgate.net It is typically coupled with an SEM, where the electron beam excites atoms in the sample, causing them to emit characteristic X-rays. The energy of these X-rays is specific to each element. An EDAX analysis of this compound would produce a spectrum with peaks corresponding to its constituent elements: Carbon (C) and Oxygen (O). This confirms the elemental composition of the compound and can be used to create elemental maps showing the distribution of these elements across a sample's surface.
Table 3: Elemental Composition of this compound
| Element | Symbol | Presence in Compound |
| Carbon | C | Yes |
| Hydrogen | H | Yes (Not detected by EDAX) |
| Oxygen | O | Yes |
Q & A
Q. What are the standard synthetic routes and optimization strategies for 4-(2-Ethylhexyloxy)-2-hydroxybenzophenone?
The synthesis typically involves two key steps: (1) Friedel-Crafts acylation to form the benzophenone core and (2) etherification to introduce the 2-ethylhexyloxy group.
- Step 1 : React 2,4-dihydroxybenzophenone with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. This step requires precise stoichiometry (molar ratio 1:1.1 for limiting side reactions) and reflux in a non-polar solvent (e.g., dichloromethane) .
- Step 2 : Alkylation of the hydroxyl group at the 4-position using 2-ethylhexyl bromide. Optimization includes using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a biphasic solvent system (toluene/water) at 60–80°C for 8–12 hours to achieve >85% yield .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol is recommended to remove unreacted intermediates .
Q. What analytical techniques are most effective for characterizing this compound?
A multi-technique approach is essential:
- IR Spectroscopy : Confirm the presence of the hydroxyl (≈3200 cm⁻¹), carbonyl (≈1650 cm⁻¹), and ether (≈1250 cm⁻¹) groups. Discrepancies in peak positions may indicate impurities or tautomeric forms .
- NMR (¹H/¹³C) : Key signals include the aromatic protons (δ 6.5–7.5 ppm), the 2-ethylhexyloxy chain (δ 0.8–1.6 ppm), and the hydroxyl proton (δ 5.2 ppm, exchangeable with D₂O). Use deuterated chloroform (CDCl₃) for solubility .
- Mass Spectrometry (ESI-MS) : Expect a molecular ion peak at m/z 342.2 (C₂₁H₂₆O₃) with fragmentation patterns reflecting cleavage at the ether linkage .
Q. How does the 2-ethylhexyloxy substituent influence solubility and purification?
The hydrophobic 2-ethylhexyloxy group enhances solubility in non-polar solvents (e.g., hexane, ethyl acetate) but complicates aqueous workups.
- Solubility Testing : Conduct a Hansen solubility parameter analysis to identify optimal solvents for recrystallization (e.g., ethanol or acetonitrile for high-purity crystals) .
- Chromatography : Use reverse-phase HPLC (C18 column, methanol/water eluent) for analytical purity checks (>98% by area normalization) .
Advanced Research Questions
Q. How can photostability and degradation pathways of this compound be evaluated under UV exposure?
Design experiments to assess stability in simulated environmental or formulation conditions:
- Accelerated UV Testing : Expose the compound to UV-B/C radiation (280–400 nm) in a quartz reactor. Monitor degradation via HPLC every 30 minutes. Calculate half-life (t₁/₂) using first-order kinetics .
- Degradation Products : Identify by-products (e.g., quinones or cleavage products) using LC-MS/MS. Compare with reference standards like 2,4-dihydroxybenzophenone, a common degradation product of benzophenone derivatives .
- Mechanistic Studies : Use radical scavengers (e.g., butylated hydroxytoluene) to determine if degradation is mediated by free radicals .
Q. What computational methods are suitable for predicting the interactions of this compound with biological targets?
- Density Functional Theory (DFT) : Optimize the molecular geometry and calculate electrostatic potential maps to identify reactive sites (e.g., hydroxyl and carbonyl groups) .
- Molecular Docking : Screen against protein targets (e.g., cytochrome P450 enzymes) using AutoDock Vina. Validate binding poses with MD simulations (GROMACS) to assess stability over 100 ns trajectories .
- QSAR Modeling : Corrogate substituent effects (e.g., logP, molar refractivity) with bioactivity data from analogs (e.g., 2-hydroxy-4-methoxybenzophenone) to predict toxicity or efficacy .
Q. How can researchers resolve contradictions in reported spectral data or stability profiles?
Discrepancies often arise from impurities or experimental conditions:
- Reproducibility Checks : Replicate studies using standardized protocols (e.g., ICH guidelines for UV testing). Cross-validate IR and NMR data with NIST or PubChem entries .
- Advanced Analytics : Use hyphenated techniques like LC-NMR to isolate and characterize minor components in degraded samples .
- Collaborative Studies : Share raw data (e.g., crystallographic files) via platforms like Zenodo to enable peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
